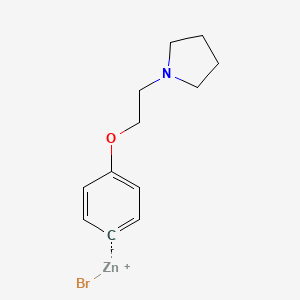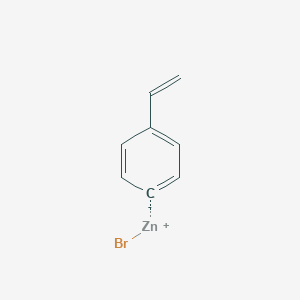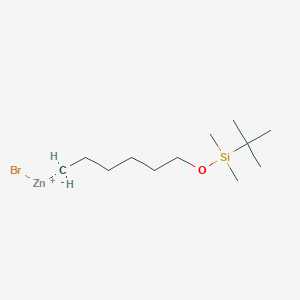
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is a zinc bromide compound used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of different solvents, including THF (tetrahydrofuran). It has a wide range of applications, from organic synthesis to pharmaceutical and biotechnological research. In 25 M in THF.
Scientific Research Applications
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is a versatile compound that has a wide range of scientific research applications. It is used in organic synthesis, as a catalyst for the synthesis of organic compounds. It is also used in pharmaceutical and biotechnological research, as a reagent for the synthesis of pharmaceuticals and biopharmaceuticals. Additionally, it is used in the synthesis of polymers, as a catalyst for the polymerization of monomers.
Mechanism of Action
The mechanism of action of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is not fully understood. However, it is believed that the zinc bromide acts as a Lewis acid, which is capable of forming covalent bonds with other molecules. This enables the zinc bromide to act as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound is not toxic and does not have any adverse effects on the human body. Additionally, it does not have any mutagenic or carcinogenic effects.
Advantages and Limitations for Lab Experiments
The main advantage of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is its versatility. It can be used in a variety of different solvents, including THF, and can be used in a wide range of organic synthesis reactions. Additionally, it is relatively non-toxic and does not have any adverse effects on the human body.
A major limitation of this compound is its cost. The compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the mechanism of action of the compound is not fully understood, which can limit its effectiveness in certain applications.
Future Directions
There are a number of potential future directions for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF. One potential direction is to investigate its use as a catalyst for the synthesis of pharmaceuticals and biopharmaceuticals. Additionally, further research could be done to explore the mechanism of action of the compound, as well as its potential toxicity and mutagenic effects. Finally, further research could be done to explore the potential uses of the compound in the synthesis of polymers.
Synthesis Methods
The synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is a two-step process. First, a pyrrolidin-1-yl derivative is reacted with zinc bromide in THF to form the desired compound. The reaction is carried out in an inert atmosphere and is typically heated to a temperature of around 100°C. The reaction is typically complete within one hour. After the reaction is complete, the product is filtered and washed with THF to remove any unreacted starting materials.
properties
IUPAC Name |
bromozinc(1+);1-[2-(phenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO.BrH.Zn/c1-2-6-12(7-3-1)14-11-10-13-8-4-5-9-13;;/h2-3,6-7H,4-5,8-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBKKABICHKSLX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=[C-]C=C2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)












